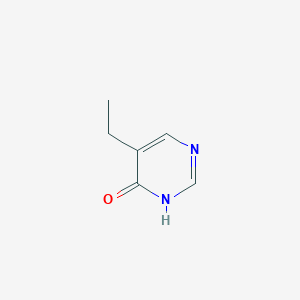

5-Ethylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNCSGUMGMVACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497588 | |

| Record name | 5-Ethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-98-5 | |

| Record name | 5-Ethylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 5-Ethylpyrimidin-4-ol (CAS No: 25198-98-5), a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core physicochemical properties, outlines a representative synthetic pathway, discusses its key chemical characteristics including tautomerism, and explores its potential applications as a molecular scaffold. Safety and handling protocols are also provided to ensure its proper use in a research setting. The information is curated for researchers, scientists, and drug development professionals, emphasizing the practical and theoretical underpinnings of this versatile compound.

Chemical Identity and Physicochemical Properties

5-Ethylpyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethyl group at the C5 position and a hydroxyl group at the C4 position. Its structure is foundational to its chemical behavior and biological potential. The core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25198-98-5 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 83-85 °C | [1] |

| Appearance | Solid (Predicted) | |

| pKa (Predicted) | 9.16 ± 0.40 | [1] |

| Synonyms | 5-Ethyl-4(1H)-pyrimidinone, 5-Ethyl-3H-pyrimidin-4-one | [1] |

Tautomerism: A Key Structural Feature

A critical aspect of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding keto form, 4(1H)-pyrimidinone. In the case of 5-Ethylpyrimidin-4-ol, it co-exists with 5-Ethyl-4(1H)-pyrimidinone. Computational and experimental studies on related structures suggest that the pyrimidinone (keto) form is often the more stable tautomer in the gas phase and in various solvents[2][3]. This equilibrium is crucial as the different tautomers present distinct hydrogen bonding patterns and electronic profiles, which can significantly influence receptor binding and other biological interactions.

Sources

An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyrimidin-4-ol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of various biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic placement of an ethyl group at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring imparts specific physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and key properties of 5-Ethylpyrimidin-4-ol, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery.

Chemical Structure and Properties

5-Ethylpyrimidin-4-ol is a heterocyclic aromatic compound with the molecular formula C₆H₈N₂O. A crucial aspect of its structure is the existence of keto-enol tautomerism. The "ol" suffix in its name refers to the enol form (5-ethyl-4-hydroxypyrimidine), which is in equilibrium with its keto tautomer, 5-ethylpyrimidin-4(3H)-one. In the solid state and in polar solvents, the keto form is generally predominant[1][2][3]. This tautomerism is a critical consideration in its reactivity and biological interactions.

The presence of the ethyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be pivotal for its interaction with biological targets. The hydroxyl/oxo group at the C4 position can act as both a hydrogen bond donor and acceptor, further defining its potential for molecular recognition.

Key Physicochemical Properties of 5-Ethylpyrimidin-4-ol:

| Property | Value | Source |

| CAS Number | 25198-98-5 | N/A |

| Molecular Formula | C₆H₈N₂O | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

| Melting Point | 83-85 °C | [4] |

| pKa | 9.16 ± 0.40 (Predicted) | [4] |

| Boiling Point | Not available | N/A |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the C2 or C6 position of the pyrimidine ring, and a broad singlet for the N-H proton in the keto tautomer.

-

¹³C NMR: Carbon signals for the ethyl group, and distinct signals for the pyrimidine ring carbons, including a downfield signal for the carbonyl carbon (C4) in the keto form.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹) in the keto form, and C=C and C=N stretching vibrations of the pyrimidine ring.

Synthesis of 5-Ethylpyrimidin-4-ol

The most direct and established method for the synthesis of 5-substituted-4-pyrimidinols is a variation of the Pinner pyrimidine synthesis, which involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as formamide. In the case of 5-Ethylpyrimidin-4-ol, the key precursors are ethyl 2-formylbutanoate and formamide .

Synthesis Workflow

Caption: Synthesis workflow for 5-Ethylpyrimidin-4-ol.

Experimental Protocol

Part 1: Synthesis of Ethyl 2-formylbutanoate [8][9][10]

This precursor is synthesized via a Claisen condensation reaction between ethyl butyrate and ethyl formate using a strong base like sodium methoxide.

Materials:

-

Ethyl butyrate

-

Ethyl formate

-

Sodium methoxide

-

Anhydrous diethyl ether or THF

-

Ice

-

Hydrochloric acid (for neutralization)

Procedure:

-

To a stirred suspension of sodium methoxide in anhydrous diethyl ether, a mixture of ethyl butyrate and ethyl formate is added dropwise at a temperature maintained between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the condensation.

-

The reaction is then quenched by pouring it onto crushed ice and acidified with hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude ethyl 2-formylbutanoate is purified by vacuum distillation.

Part 2: Synthesis of 5-Ethylpyrimidin-4-ol [11]

This step involves the cyclocondensation of the synthesized ethyl 2-formylbutanoate with formamide.

Materials:

-

Ethyl 2-formylbutanoate

-

Formamide

-

Sodium methoxide (catalytic amount)

-

Ethanol

Procedure:

-

A mixture of ethyl 2-formylbutanoate and an excess of formamide is prepared.

-

A catalytic amount of sodium methoxide is added to the mixture.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess formamide is removed under reduced pressure.

-

The residue is triturated with a suitable solvent (e.g., cold ethanol or water) to induce crystallization.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Reaction Mechanism

The synthesis of 5-Ethylpyrimidin-4-ol from ethyl 2-formylbutanoate and formamide proceeds through a cyclocondensation mechanism.

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy Ethyl 2-formylbutanoate (EVT-3326743) | 36873-42-4 [evitachem.com]

- 9. prepchem.com [prepchem.com]

- 10. ethyl 2-formylbutanoate | 36873-42-4 [chemicalbook.com]

- 11. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol (CAS: 25198-98-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethylpyrimidin-4-ol, a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the field.

Introduction and Core Concepts

5-Ethylpyrimidin-4-ol, also known as 5-Ethyl-4(3H)-pyrimidinone, belongs to the pyrimidine class of heterocyclic compounds.[1] Pyrimidines are fundamental components of nucleic acids (as cytosine, thymine, and uracil) and are prevalent scaffolds in a vast array of biologically active molecules and pharmaceuticals. The introduction of an ethyl group at the 5-position of the pyrimidin-4-ol core can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

A crucial aspect of the chemistry of 4-pyrimidinols is the phenomenon of tautomerism.[2][3][4][5] 5-Ethylpyrimidin-4-ol exists in a dynamic equilibrium between its keto (pyrimidinone) and enol (pyrimidinol) forms. The prevalence of each tautomer is influenced by factors such as the solvent, pH, and temperature. This equilibrium is a critical consideration in its synthesis, characterization, and biological activity, as different tautomers may exhibit distinct reactivity and binding affinities.[2][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Ethylpyrimidin-4-ol is essential for its effective handling, formulation, and application in research.

| Property | Value | Source |

| CAS Number | 25198-98-5 | [7][8][9] |

| Molecular Formula | C6H8N2O | [7][8] |

| Molecular Weight | 124.14 g/mol | [7][8] |

| Melting Point | 83-85 °C | [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.16 ± 0.40 | [1] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Purity | Commercially available at ≥95% | [10] |

Synthesis and Purification

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for pyrimidin-4-one derivatives, which can be adapted for the synthesis of 5-Ethylpyrimidin-4-ol.

Caption: Conceptual workflow for the synthesis of 5-Ethylpyrimidin-4-ol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on common pyrimidine synthesis strategies. Researchers should optimize conditions based on their specific starting materials and equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen β-ketoester (e.g., ethyl 2-ethyl-3-oxobutanoate) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of formamide or urea to the solution. To facilitate the reaction, a base catalyst like sodium ethoxide is typically added. The choice of base is critical as it influences the reaction rate and yield by deprotonating the active methylene group of the β-ketoester.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with an acid (e.g., acetic acid or dilute HCl). The product may precipitate out of the solution at this stage. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of purification method will depend on the purity of the crude product and the nature of any impurities.

Analytical Characterization

To confirm the identity and purity of synthesized 5-Ethylpyrimidin-4-ol, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons on the pyrimidine ring. The chemical shifts of the ring protons will be influenced by the tautomeric equilibrium.

-

¹³C NMR will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone tautomer.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (124.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching vibration in the pyrimidinone form and O-H and C=N stretching vibrations.

-

Melting Point Analysis: A sharp melting point range (e.g., 83-85 °C) is indicative of a pure compound.[1]

Potential Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and 5-substituted pyrimidines have been explored for a wide range of therapeutic applications.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The 5-ethyl group can be a key substituent for achieving selectivity and potency against specific kinases.

In the Development of Antifolates

Derivatives of 5-ethyl-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[11] The 5-ethyl group was hypothesized to enhance the interaction with the enzyme.[11]

Antimicrobial and Other Biological Activities

Pyrimidines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[12][13][14][15] While the specific biological activity of 5-Ethylpyrimidin-4-ol is not extensively documented in the provided results, its structure suggests it could serve as a valuable starting point for the synthesis of novel bioactive compounds.

Illustrative Signaling Pathway Involvement (Hypothetical)

The following diagram depicts a hypothetical scenario where a derivative of 5-Ethylpyrimidin-4-ol acts as a kinase inhibitor, a common mechanism for pyrimidine-based drugs.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a 5-Ethylpyrimidin-4-ol derivative.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Ethylpyrimidin-4-ol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Ethylpyrimidin-4-ol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its chemistry is characterized by the interesting feature of tautomerism, which must be considered in its synthesis and characterization. While its own biological profile is not extensively studied, the pyrimidine core and the 5-ethyl substitution make it an attractive starting point for the development of novel kinase inhibitors, antifolates, and other bioactive compounds. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their work.

References

-

J&W Pharmlab. (n.d.). 5-Ethyl-pyrimidin-4-ol - CAS:25198-98-5. Retrieved from [Link]

-

Cas Number Lookup. (n.d.). CAS NO 25198-98-5 molecular information. Retrieved from [Link]

- Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(19), 4647-4656.

- Čapek, J., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(20), 3749-3759.

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-ethylpyrimidin-4-ol. Retrieved from [Link]

- Martínez-Gualda, M., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 29(18), 4307.

-

PubChem. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

- Tanneeru, K., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(17), 7293-7310.

- Kim, J., et al. (2023).

- Nguyen, T. N. (2020). Study on Enol – Enol Tautomerism of 5-(4-Chlorophenyl)-1-Phenyl-4-Acetyl-3-Hydroxy-3-Pyrrolin-2-one. Danang University Journal of Science and Technology, 18(7.1), 106-111.

- Valdivieso-Ugarte, M., et al. (2023). Chemical Composition, Antioxidant and Antimicrobial Activity of Piper carpunya and Simira ecuadorensis: A Comparative Study of Four Extraction Methods. Molecules, 28(13), 5143.

- El-Sayed, A. M., et al. (2023). Bioactivity of Selected Phenolic Acids and Hexane Extracts from Bougainvilla spectabilis and Citharexylum spinosum on the Growth of Pectobacterium carotovorum and Dickeya solani Bacteria: An Opportunity to Save the Environment. Plants, 12(13), 2541.

- Papadopoulos, C. J., et al. (2020). In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates. Journal of Medical Microbiology, 69(1), 113-120.

- Schlegel, H. B., et al. (1981). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 85(6), 680-684.

-

PubChem. (n.d.). 2-(4-Ethoxyphenyl)pyrimidin-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. Retrieved from [Link]

- D'Amato, S., et al. (2022). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 11(11), 1599.

- Fruzynski, A., et al. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies.

- Zheldakov, A. M., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003-3006.

- Regnier, G., et al. (1975). Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. European Journal of Medicinal Chemistry, 10(1), 27-36.

-

PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

- Fruzynski, A., et al. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies.

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

- Ribeiro, D. S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

Sources

- 1. 5-ethylpyrimidin-4-ol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. jst-ud.vn [jst-ud.vn]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 25198-98-5 | MFCD09750155 | 5-Ethylpyrimidin-4-ol [aaronchem.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. molecularinfo.com [molecularinfo.com]

- 10. 5-Ethylpyrimidin-4-ol | CymitQuimica [cymitquimica.com]

- 11. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Ethylpyrimidin-4-ol: A Technical Guide to Investigating its Biological Potential

Foreword: The Untapped Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. From the fundamental roles of uracil, thymine, and cytosine in nucleic acids to the therapeutic impact of drugs like 5-fluorouracil in oncology, the versatility of the pyrimidine ring is well-established.[1][2][3] This guide focuses on a specific, lesser-explored derivative: 5-Ethylpyrimidin-4-ol. While direct biological data on this compound is scarce, its structural features suggest a high potential for significant pharmacological activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and unlock the therapeutic promise of 5-Ethylpyrimidin-4-ol. We will delve into its chemical rationale, propose key biological activities to explore, and provide detailed, field-proven experimental protocols for a comprehensive evaluation.

The Compound in Focus: 5-Ethylpyrimidin-4-ol

Chemical Structure and Properties

5-Ethylpyrimidin-4-ol, with the chemical formula C₆H₈N₂O, possesses a pyrimidine core substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position. This structure exists in tautomeric equilibrium with its keto form, 5-ethyl-3H-pyrimidin-4-one.

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

-

CAS Number: 25198-98-5

The presence of the ethyl group at the C5 position is of particular interest. Alkyl substitutions at this position can influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. The 4-hydroxy group is a key feature, as it can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules such as enzymes and receptors.

Rationale for Investigation: Lessons from Pyrimidine Analogs

The impetus to investigate 5-Ethylpyrimidin-4-ol stems from the extensive body of research on substituted pyrimidines, which have demonstrated a broad spectrum of pharmacological activities.[1][2][3] The nature and position of substituents on the pyrimidine ring profoundly influence their biological effects.[4]

-

Anticancer Potential: Pyrimidine derivatives are renowned for their anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis.[5] For instance, 5-fluorouracil, a cornerstone of chemotherapy, disrupts DNA synthesis by inhibiting thymidylate synthase.[4] The structural similarity of 5-Ethylpyrimidin-4-ol to the thymine base suggests a potential for similar mechanisms of action.

-

Antimicrobial Activity: The pyrimidine nucleus is a common scaffold in antimicrobial agents.[6] Modifications to the pyrimidine ring have yielded compounds with potent activity against a range of bacteria and fungi. The specific substitutions on 5-Ethylpyrimidin-4-ol may confer novel antimicrobial properties.

-

Enzyme Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, including kinases, dihydrofolate reductase, and carbonic anhydrases.[1][7] The electronic and steric properties of the ethyl and hydroxyl groups on 5-Ethylpyrimidin-4-ol make it a candidate for interaction with the active sites of various enzymes.

Proposed Biological Activities and Investigative Strategy

Based on the established activities of related pyrimidine compounds, we propose a multi-pronged investigation into the biological potential of 5-Ethylpyrimidin-4-ol, focusing on three key areas: anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The primary hypothesis is that 5-Ethylpyrimidin-4-ol will exhibit cytotoxic effects against cancer cell lines.

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for evaluating the antimicrobial activity of 5-Ethylpyrimidin-4-ol.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [3][8][9][10][11] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

5-Ethylpyrimidin-4-ol

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 5-Ethylpyrimidin-4-ol and make serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Enzyme Inhibition

A tertiary hypothesis is that 5-Ethylpyrimidin-4-ol may act as an inhibitor of specific enzymes relevant to disease pathways.

General Protocol for Enzyme Inhibition Assay [12][13] This protocol provides a general framework that can be adapted for various enzymes.

Materials:

-

Target enzyme (e.g., a specific kinase, protease, or metabolic enzyme)

-

Substrate for the enzyme

-

Buffer solution for the assay

-

5-Ethylpyrimidin-4-ol

-

Detection reagent (to measure product formation or substrate depletion)

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of 5-Ethylpyrimidin-4-ol. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

-

Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

Proposed Synthesis of 5-Ethylpyrimidin-4-ol

A plausible synthetic route for 5-Ethylpyrimidin-4-ol can be adapted from established methods for the synthesis of 4-hydroxypyrimidines. [14][15]A common approach involves the condensation of a β-ketoester with an amidine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 5-Ethylpyrimidin-4-ol from ethyl 2-ethyl-3-oxobutanoate and formamide.

Potential Mechanisms of Action

Should 5-Ethylpyrimidin-4-ol demonstrate significant biological activity, elucidating its mechanism of action will be crucial.

Anticancer Mechanisms

-

DNA/RNA Synthesis Inhibition: As an antimetabolite, it may inhibit enzymes involved in nucleotide biosynthesis, such as thymidylate synthase or dihydrofolate reductase. [4][5]* Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways. [7][16]* Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival. [17] Simplified Kinase Signaling Pathway and Potential Inhibition:

Caption: Potential inhibition of a kinase cascade by 5-Ethylpyrimidin-4-ol.

Antimicrobial Mechanisms

-

Inhibition of Cell Wall Synthesis: The compound might interfere with the synthesis of peptidoglycan in bacteria or chitin in fungi.

-

Disruption of DNA/RNA or Protein Synthesis: Similar to its potential anticancer mechanism, it could inhibit essential biosynthetic pathways in microorganisms.

Considerations for Drug Development

Promising in vitro and in vivo results would warrant further investigation into the drug-like properties of 5-Ethylpyrimidin-4-ol.

-

Pharmacokinetics (ADME): Studies on its Absorption, Distribution, Metabolism, and Excretion will be necessary to understand its behavior in a biological system. [18][19]* Toxicity: Comprehensive toxicity studies are essential to determine its safety profile. [18][20]* Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 5-Ethylpyrimidin-4-ol will help in optimizing its potency and selectivity.

Conclusion

While 5-Ethylpyrimidin-4-ol is currently an understudied molecule, its chemical structure, rooted in the pharmacologically rich pyrimidine family, presents a compelling case for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive framework for a systematic evaluation of its biological activities, from initial in vitro screening to preliminary in vivo studies and mechanistic elucidation. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. The successful execution of this research plan has the potential to uncover a novel lead compound with significant therapeutic value in oncology, infectious diseases, or other areas of unmet medical need.

References

- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

Mechanism of action of Antimetabolite Anticancer drugs How they work. (2025). YouTube. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

- Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886.

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

- Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed), 4942.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Drawing dot structures (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Lewis Dot Structures. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. (2025). Smart.DHgate. Retrieved from [Link]

- Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.

- Method of producing 4-hydroxy pyrimidines. (n.d.). Google Patents.

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]

-

PHARMACEUTICAL SYNTHESIS OF PYRIMIDINE DERIVATIVES PROJECTING NEW PHARMACEUTICAL DRUG DESIGN, ALONG WITH ITS ANTIFUNGAL ACTIVITY INCLUDING TOXICITY STUDIES. (n.d.). EJPMR. Retrieved from [Link]

-

Chemistry Tutorial 7.1d: Molecular Dot Diagrams. (2010). YouTube. Retrieved from [Link]

-

Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor. Retrieved from [Link]

-

Tips for Pathway Schematic design? (2022). Reddit. Retrieved from [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]

- McOmie, J. F. W., & Turner, A. B. (1963). Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Journal of the Chemical Society (Resumed), 5590.

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved from [Link]

- Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590.

- Matysiak, J., Nasulewicz, A., Pełczyńska, M., Switalska, M., Jaroszewicz, I., & Opolski, A. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482.

Sources

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. journal.r-project.org [journal.r-project.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. Khan Academy [khanacademy.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrpr.com [ijrpr.com]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ejpmr.com [ejpmr.com]

An In-depth Technical Guide to 5-Ethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 5-substituted pyrimidin-4-ones represent a class of compounds with significant potential for drug discovery. This technical guide focuses on a specific, yet under-documented member of this family: 5-Ethylpyrimidin-4-ol (CAS No: 25198-98-5). While direct literature on this compound is sparse, this guide synthesizes available data, draws logical inferences from closely related analogues, and provides a comprehensive overview of its chemical nature, potential synthesis, and prospective biological significance. By amalgamating information from chemical supplier databases and academic research on similar structures, we aim to provide a foundational resource for researchers interested in exploring the therapeutic utility of this promising molecule.

Physicochemical Properties and Tautomerism

5-Ethylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] It is characterized by a pyrimidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 4-position.

A key chemical feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. 5-Ethylpyrimidin-4-ol can exist in equilibrium with its keto tautomer, 5-Ethyl-3H-pyrimidin-4-one.[2] This dynamic equilibrium is crucial as the predominant tautomeric form can significantly influence the molecule's physicochemical properties, such as solubility, and its interactions with biological targets. The exact equilibrium position is dependent on factors like the solvent, pH, and temperature. While experimental data for this specific molecule is not available, computational studies on similar systems, such as 4(3H)-pyrimidinone, can provide insights into the energetic favorability of each form.

Table 1: Physicochemical Properties of 5-Ethylpyrimidin-4-ol

| Property | Value | Source |

| CAS Number | 25198-98-5 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Melting Point | 83-85 °C | |

| Predicted pKa | 9.16 ± 0.40 | |

| SMILES Code | OC1=NC=NC=C1CC | [1] |

Diagram 1: Tautomeric Equilibrium of 5-Ethylpyrimidin-4-ol

Caption: Tautomeric equilibrium between the enol and keto forms of 5-Ethylpyrimidin-4-ol.

Synthesis Strategies

Proposed Synthetic Pathway: Biginelli-type Condensation

A plausible synthetic route involves the condensation of a β-keto ester equivalent with an amidine. In this case, the key starting materials would be a derivative of 3-oxopentanoate and formamidine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl 2-formylbutanoate (1 equivalent) in a suitable solvent such as ethanol, add formamidine hydrochloride (1.1 equivalents) and a base like sodium ethoxide (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid), leading to the precipitation of the crude product. The crude 5-Ethylpyrimidin-4-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2: Proposed Synthesis of 5-Ethylpyrimidin-4-ol

Caption: Proposed synthetic route to 5-Ethylpyrimidin-4-ol via a condensation reaction.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 5-Ethylpyrimidin-4-ol is not publicly available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for 5-Ethylpyrimidin-4-ol

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), aromatic protons on the pyrimidine ring, and a potentially broad signal for the hydroxyl proton, the chemical shift of which would be solvent-dependent. |

| ¹³C NMR | Resonances for the ethyl group carbons, and distinct signals for the carbons of the pyrimidine ring, including the carbon bearing the hydroxyl/keto group. |

| IR | A broad absorption band in the region of 3200-2500 cm⁻¹ characteristic of an O-H stretch of a hydrogen-bonded hydroxyl group. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the C=O stretch from the keto tautomer. |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 124.14. |

The use of advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be essential for the unambiguous assignment of all proton and carbon signals. Solid-state NMR could also be a powerful tool to investigate the tautomeric form present in the solid state.

Potential Biological Activities and Therapeutic Applications

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an ethyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially modulating its biological activity.

Anticancer Potential

Many pyrimidine derivatives have been developed as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival. For instance, certain pyrimidine analogs act as inhibitors of kinases, dihydrofolate reductase, or thymidylate synthase. The 5-ethyl substituent could potentially enhance binding to the active sites of such enzymes. In vitro screening against a panel of cancer cell lines would be the first step to explore the antiproliferative activity of 5-Ethylpyrimidin-4-ol.

Antimicrobial Activity

The pyrimidine ring is also a common feature in antimicrobial agents. The structural similarity of 5-Ethylpyrimidin-4-ol to nucleobases suggests that it could interfere with microbial nucleic acid synthesis or other essential metabolic pathways. Evaluation of its minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be necessary to determine its antimicrobial spectrum.

Other Potential Applications

Given the diverse biological roles of pyrimidine derivatives, 5-Ethylpyrimidin-4-ol could also be investigated for other therapeutic applications, such as anti-inflammatory, antiviral, or as a calcium channel blocker. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related 5-substituted pyrimidin-4-ones, would be crucial to optimize its activity for a specific target.

Diagram 3: Workflow for Biological Evaluation

Caption: A proposed workflow for the biological evaluation of 5-Ethylpyrimidin-4-ol.

Conclusion and Future Directions

5-Ethylpyrimidin-4-ol represents an intriguing yet largely unexplored molecule with significant potential for drug discovery. This guide has provided a comprehensive overview based on available data and logical extrapolation from related compounds, covering its fundamental properties, potential synthetic routes, and prospective biological applications.

Future research should focus on the following key areas:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis for 5-Ethylpyrimidin-4-ol, followed by comprehensive spectroscopic characterization to confirm its structure and investigate its tautomeric equilibrium in different environments.

-

X-ray Crystallography: Obtaining a crystal structure would provide definitive proof of the solid-state tautomeric form and detailed insights into its three-dimensional structure and intermolecular interactions.

-

Systematic Biological Evaluation: A thorough investigation of its biological activities through a battery of in vitro and, subsequently, in vivo assays is warranted to identify and validate its therapeutic potential.

-

Mechanism of Action Studies: Should promising biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action at the molecular level.

By addressing these research gaps, the scientific community can unlock the full potential of 5-Ethylpyrimidin-4-ol and pave the way for the development of novel therapeutic agents based on this promising pyrimidine scaffold.

References

Sources

Theoretical studies on 5-Ethylpyrimidin-4-ol

An In-Depth Technical Guide to the Theoretical Investigation of 5-Ethylpyrimidin-4-ol

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 5-Ethylpyrimidin-4-ol. As a pyrimidine derivative, this molecule is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in nucleobases and various therapeutic agents.[1] Theoretical studies offer a powerful, cost-effective lens to predict molecular behavior, guide synthesis, and rationalize experimental findings, thereby accelerating the drug discovery pipeline.

Molecular Structure and Tautomerism

5-Ethylpyrimidin-4-ol (C₆H₈N₂O) is a substituted pyrimidine characterized by an ethyl group at the C5 position and a hydroxyl group at the C4 position.[2] A critical structural feature of this and related hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 'ol' (enol) form (5-ethylpyrimidin-4-ol) and the 'one' (keto) form (5-ethyl-3H-pyrimidin-4-one). Computational studies are instrumental in determining the relative stability of these tautomers, which is crucial as the dominant form governs the molecule's reactivity and interaction with biological targets. Theoretical calculations typically show the keto form to be more stable for pyrimidin-4-one structures.

Caption: Keto-enol tautomerism of the title compound.

Quantum Chemical Calculations: The Theoretical Core

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating molecular properties with a favorable balance between accuracy and computational cost.[1]

Computational Protocol: DFT

A standard and effective protocol for studying pyrimidine derivatives involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for accurate descriptions of geometry and electronic properties.[1][5]

Step-by-Step DFT Workflow:

-

Structure Drawing: The initial 3D structure of 5-Ethylpyrimidin-4-ol (both tautomers) is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed using the chosen method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is run on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies can be directly correlated with experimental IR and Raman spectra.[5]

-

Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including NMR chemical shifts, UV-Vis electronic transitions, HOMO-LUMO orbitals, and the molecular electrostatic potential.[5][6]

Geometric Structure Analysis

DFT optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. These parameters offer a quantitative description of the molecule's three-dimensional shape. Comparing these calculated values with experimental data from X-ray crystallography of similar structures helps validate the computational model.[4]

Table 1: Predicted Geometrical Parameters for 5-Ethyl-3H-pyrimidin-4-one (Keto form)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | N1-C2 | 1.37 | Bond Angle | C6-N1-C2 | 118.5 |

| C2-N3 | 1.39 | N1-C2-N3 | 125.0 | ||

| N3-C4 | 1.41 | C2-N3-C4 | 117.2 | ||

| C4-C5 | 1.45 | N3-C4-C5 | 115.8 | ||

| C5-C6 | 1.36 | C4-C5-C6 | 120.1 | ||

| C6-N1 | 1.34 | C5-C6-N1 | 123.4 | ||

| C4=O8 | 1.24 | N3-C4=O8 | 121.5 | ||

| C5-C9 | 1.51 | C6-C5-C9 | 120.5 |

Note: Values are representative and depend on the exact level of theory.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations are indispensable for the interpretation of complex experimental spectra.[7][8]

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies from DFT correspond to the fundamental modes of molecular vibration (stretching, bending, etc.). These theoretical spectra allow for precise assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra.[5] Due to the neglect of anharmonicity and other factors, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.[5]

Table 2: Key Vibrational Frequencies and Assignments

| Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ~3100 | ~3090 | N-H stretching (keto form) |

| ~2950 | ~2960 | C-H stretching (ethyl group) |

| ~1680 | ~1685 | C=O stretching (strong) |

| ~1560 | ~1555 | C=N stretching |

| ~1170 | ~1175 | C-N stretching |

Note: These are characteristic ranges for pyrimidine derivatives.[9]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).[5][6] These predictions are crucial for confirming molecular structure by assigning signals in the experimental NMR spectrum.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the energies of vertical electronic transitions from the ground state to various excited states.[5] This analysis helps identify the orbitals involved in key transitions, such as n→π* and π→π*, and predicts the maximum absorption wavelength (λ_max).[6]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Theoretical calculations provide powerful tools to visualize and quantify this.

Caption: Workflow for the theoretical analysis of a drug candidate.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and polarizable.[4] This gap is fundamental for predicting how a molecule will interact in a biological system.[10]

Table 3: Predicted FMO Properties

| Parameter | Value (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -6.8 | Electron-donating capability |

| E(LUMO) | ~ -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.3 | High kinetic stability |

Note: Representative values for a stable organic molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution around a molecule.[1][4] It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms, especially those attached to heteroatoms (e.g., N-H). These are susceptible to nucleophilic attack.[4]

For 5-Ethyl-3H-pyrimidin-4-one, the MEP map would show a strong negative potential (red) around the carbonyl oxygen, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The N-H proton would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3][11] It is essential for rational drug design and understanding potential mechanisms of action.

Molecular Docking Protocol

-

Protein Preparation: The 3D structure of a target protein (e.g., a kinase, dihydrofolate reductase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of 5-Ethylpyrimidin-4-ol is prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: Using software like AutoDock or PyRx, the ligand is placed in the defined active site of the protein.[11] The program then explores various conformations and orientations of the ligand, scoring each based on a scoring function that estimates binding affinity.

-

Analysis: The results are analyzed to identify the pose with the lowest binding energy (highest affinity) and to visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.[12]

Caption: Key interactions stabilizing a ligand in a protein's active site.

Potential Applications

Pyrimidine derivatives are known to inhibit various enzymes, including dihydrofolate reductase (DHFR) and protein kinases, which are validated targets in cancer and antimicrobial therapy.[3] Docking studies of 5-Ethylpyrimidin-4-ol into the active sites of these enzymes can reveal its potential as an inhibitor, providing a structural basis for its activity and guiding the design of more potent analogues.

Conclusion

The theoretical investigation of 5-Ethylpyrimidin-4-ol through a combination of DFT calculations and molecular docking provides a multi-faceted understanding of its properties. These computational tools allow for the reliable prediction of its stable structure, spectroscopic signatures, and electronic characteristics. Analysis of frontier molecular orbitals and the molecular electrostatic potential offers deep insights into its chemical reactivity and potential interaction sites. Furthermore, molecular docking simulates its behavior within biological targets, establishing a foundation for its potential therapeutic applications. This in-silico approach is an integral component of modern chemical research, enabling the rational design and development of novel molecules for the pharmaceutical industry.

References

- A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine. (n.d.). Benchchem.

- Computational studies of pyrimidine ring-opening a, Quantum chemical... (n.d.). ResearchGate.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

- Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (2025). American Chemical Society.

- HOMO, LUMO, and MEP diagrams of compounds 4(a–g), 5(a–g), and 7(a–g). (n.d.). ResearchGate.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH.

- 5: Organic Spectrometry. (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- 5-ethylpyrimidin-4-ol. (n.d.). Chongqing Chemdad Co., Ltd.

- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (n.d.). NIH.

- Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate derivatives. (2022). Eurasian Chemical Communications.

- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.

- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube.

- Electronic structure, vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by quantum chemical method. (n.d.). OUCI.

- Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate.

- Molecular docking, modeling, semiempirical calculations studies and in vitro evaluation of new synthesized pyrimidin-imide derivatives. (2022). Journal of Molecular Structure.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - (2021). NIH. Retrieved January 11, 2026, from https://vertexaisearch.cloud.google.

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.

- SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. (2023). ResearchGate.

- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed Central.

- Synthesis, structural, DFT, quantum chemical modeling and molecular docking studies of (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide from 5-methyl-2-furaldehyde and sulfanilamide. (2022). ResearchGate.

- Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. (2018). PubMed.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.

- Studies on pyrimidine derivatives. IV. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 4. (1958). PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-ethylpyrimidin-4-ol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. echemcom.com [echemcom.com]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular docking, modeling, semiempirical calculations studies and in vitro evaluation of new synthesized pyrimidin-im… [ouci.dntb.gov.ua]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Speculative Mechanism of Action of 5-Ethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on 5-Ethylpyrimidin-4-ol, a small molecule whose specific biological activities are not yet extensively characterized. Drawing upon the well-documented structure-activity relationships of analogous pyrimidine derivatives, this document presents a series of scientifically grounded speculations on its potential mechanisms of action. We will explore three primary hypotheses: (1) inhibition of protein kinases, a dominant role for pyrimidine-based compounds; (2) modulation of inflammatory pathways through selective enzyme inhibition; and (3) antimicrobial activity via disruption of essential pathogen biosynthesis. For each hypothesis, we will delineate the underlying rationale, propose specific molecular targets, and present a comprehensive framework for experimental validation. This guide is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of 5-Ethylpyrimidin-4-ol and its derivatives.

Introduction: The Pyrimidine Scaffold and the Subject Molecule

The pyrimidine ring system is a fundamental heterocyclic motif integral to life itself, forming the core of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, leading to a wide array of approved drugs for various indications, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The versatility of the pyrimidine core allows it to engage in specific hydrogen bonding and hydrophobic interactions within the active sites of diverse biological targets.[1]

1.1. The Structure of 5-Ethylpyrimidin-4-ol

The subject of this guide, 5-Ethylpyrimidin-4-ol, is a substituted pyrimidine with two key features: an ethyl group at the C5 position and a hydroxyl group at the C4 position. It is critical to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 5-Ethylpyrimidin-4(3H)-one . This tautomerism is crucial, as the pyrimidinone form is frequently the bioactive conformation responsible for critical hydrogen bond interactions with protein targets, mimicking the interactions of natural nucleobases.

Figure 1: Tautomeric equilibrium between the enol (5-Ethylpyrimidin-4-ol) and keto (5-Ethylpyrimidin-4(3H)-one) forms. The keto form is often the key bioactive tautomer.

Given the lack of direct literature on this specific molecule, our objective is to construct a logical framework of plausible mechanisms of action, providing a clear and actionable path for future research and development.

Hypothesis 1: Inhibition of Protein Kinases

The most prominent and empirically supported mechanism for pyrimidine-based therapeutics is the inhibition of protein kinases.[1] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other proliferative diseases.[5] The pyrimidine scaffold is a highly effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[1]

Rationale: The 5-Ethylpyrimidin-4(3H)-one tautomer is an excellent bioisostere for the adenine base of ATP. The nitrogen atoms at positions 1 and 3 and the exocyclic oxygen at position 4 can form a canonical hydrogen bonding pattern with the kinase hinge. The ethyl group at the C5 position is projected into a hydrophobic region of the ATP-binding site, which can enhance binding affinity and contribute to selectivity against different kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: Many pyrimidine derivatives are potent inhibitors of tyrosine kinases involved in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other members of the HER family.[1][2][6]

-

Serine/Threonine Kinases: Targets in this class could include Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control and stress responses.[5]

Proposed Signaling Pathway: The diagram below illustrates a generalized MAPK signaling cascade, a common pathway dysregulated in cancer. 5-Ethylpyrimidin-4-ol is hypothesized to act as an inhibitor of an upstream kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK), thereby blocking signal propagation and preventing the activation of transcription factors that drive cell proliferation.

Caption: Hypothesized inhibition of a kinase signaling cascade.

Hypothesis 2: Anti-Inflammatory Action via COX-2 Inhibition

Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase (COX) enzymes are central to the inflammatory process. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibition is a validated therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Rationale: Recent studies have demonstrated that certain pyrimidine derivatives can act as potent and selective COX-2 inhibitors.[7] The structural features of these compounds allow for specific interactions within the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.

Proposed Mechanism: 5-Ethylpyrimidin-4-ol may fit into the hydrophobic side pocket of the COX-2 active site, with the ethyl group potentially providing a key interaction. The pyrimidinone core could form hydrogen bonds with residues like Ser-530 and Tyr-385, preventing the binding of the natural substrate, arachidonic acid, and thereby blocking the production of pro-inflammatory prostaglandins.

Experimental Workflow for Validation: The following workflow outlines a logical progression of experiments to test this hypothesis, starting from a broad enzymatic screen and moving to a cell-based model of inflammation.

Caption: Experimental workflow for assessing COX-2 inhibition.

Hypothesis 3: Antimicrobial Activity

The pyrimidine core is essential for the biosynthesis of nucleic acids and other vital cellular components in microorganisms.[8] Molecules that mimic these building blocks can act as antimetabolites, disrupting these essential pathways. This principle is exploited by established antimicrobial drugs like trimethoprim.[3]

Rationale: 5-Ethylpyrimidin-4-ol could potentially interfere with microbial metabolic pathways. Given its structural similarity to natural pyrimidines, it could act as a competitive inhibitor for enzymes involved in nucleotide synthesis or utilization. Various pyrimidine derivatives have demonstrated significant antibacterial activity against a range of pathogens.[9][10]

Potential Mechanisms:

-

Inhibition of Folate Synthesis: It could inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.

-

Disruption of DNA/RNA Synthesis: The molecule could be processed by cellular enzymes into a fraudulent nucleotide, which, when incorporated into DNA or RNA, could terminate chain elongation or lead to a non-functional nucleic acid.

-

Membrane Disruption: Some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

Experimental Validation Framework

To systematically test these hypotheses, a tiered approach is recommended, beginning with broad phenotypic screening and progressing to specific, target-based assays. All protocols must include appropriate positive and negative controls to ensure data integrity.

5.1. Initial Phenotypic Screening: Antiproliferative Activity

The first step is to determine if 5-Ethylpyrimidin-4-ol has any general cytotoxic or antiproliferative effects. The NCI-60 human tumor cell line screen is a comprehensive starting point, but a smaller, representative panel can also be used.

Protocol: SRB (Sulforhodamine B) Antiproliferative Assay

-

Cell Plating: Seed cells from various cancer cell lines (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 5-Ethylpyrimidin-4-ol (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 10% cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing & Solubilization: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each cell line.

Table 1: Hypothetical GI₅₀ Data from Initial Phenotypic Screen

| Cell Line | Tissue of Origin | Hypothetical GI₅₀ (µM) for 5-Ethylpyrimidin-4-ol | Interpretation |

| HCT-116 | Colon Cancer | 2.5 | Suggests potent antiproliferative activity. |

| MCF-7 | Breast Cancer | 5.1 | Moderate activity. |

| A549 | Lung Cancer | 1.8 | Suggests potent antiproliferative activity. |

| THP-1 | Leukemia (Monocyte) | > 50 | Low activity, may rule out general cytotoxicity. |

| E. coli | Bacteria (Gram-) | 15.6 | Suggests potential antibacterial properties. |

| S. aureus | Bacteria (Gram+) | 8.9 | Suggests potential antibacterial properties. |

This is illustrative data. A pattern of high potency against cancer cell lines would prioritize the kinase inhibition hypothesis.

5.2. Target-Based Validation: In Vitro Kinase Inhibition

If the phenotypic screen shows potent antiproliferative activity against cancer cells, the next step is to screen the compound against a panel of relevant kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

-

Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and a serial dilution of 5-Ethylpyrimidin-4-ol.

-

Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and either the test compound or a positive control inhibitor (e.g., Staurosporine).

-

ATP Addition: Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert the raw luminescence data to percent inhibition relative to controls and calculate the IC₅₀ value (concentration causing 50% inhibition of enzyme activity).

5.3. Cellular Mechanism Validation: Western Blot

To confirm that the compound inhibits a specific kinase pathway within the cell, a Western blot can be performed to measure the phosphorylation status of a downstream substrate.

Protocol: Western Blot for Phospho-ERK

-

Cell Treatment: Treat a relevant cell line (e.g., A549) with varying concentrations of 5-Ethylpyrimidin-4-ol for a specified time (e.g., 2 hours). Include a vehicle control.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.